7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including diuretic, antihypertensive, and antimicrobial properties .
Mechanism of Action
Target of Action
The primary targets of 1,2,4-Benzothiadiazine 1,1-dioxide derivatives, which include the compound , are known to be ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells .
Mode of Action
The compound acts as an opener for ATP-sensitive potassium channels . By opening these channels, the compound allows potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential .
Biochemical Pathways
The opening of ATP-sensitive potassium channels by the compound affects several biochemical pathways. One of the most significant effects is the inhibition of insulin release . This is because the ATP-sensitive potassium channels are present in the beta cells of the pancreas, which are responsible for insulin release .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body . They are also known to undergo metabolism in the liver and are excreted in the urine .
Result of Action
The result of the compound’s action is a decrease in insulin release, which can have various effects on the body’s metabolism . For example, it can lead to an increase in blood glucose levels . Additionally, the compound’s action on ATP-sensitive potassium channels in other cells can lead to changes in their electrical activity .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an ATP-sensitive potassium channel opener . This interaction plays a crucial role in biochemical reactions, particularly in the regulation of insulin release .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating ATP-sensitive potassium channels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an ATP-sensitive potassium channel opener, which can lead to the inhibition of insulin release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its diuretic and antihypertensive properties.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A well-known diuretic with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with enhanced potency compared to chlorothiazide.
IDRA-21: A benzothiadiazine derivative known for its cognitive-enhancing properties.
Uniqueness
7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of the 4-fluorobenzylthio group, which may confer distinct pharmacological properties and enhance its activity compared to other benzothiadiazine derivatives .
Properties
IUPAC Name |
7-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-3-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZGULNKBGCPIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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